Enoxacin gluconate

Description

Historical Development of Quinolone and Fluoroquinolone Antimicrobials

The journey of quinolone antibiotics began not from natural sources, but from chemical synthesis. oup.com This class of antimicrobials has undergone significant evolution, leading to compounds with broader activity and improved pharmacological properties.

The history of quinolones dates back to 1962 with the accidental discovery of nalidixic acid, a byproduct of the synthesis of the antimalarial drug chloroquine. oup.comoup.com Nalidixic acid, technically a naphthyridine, is considered the first-generation quinolone and the progenitor of the entire class. oup.comwikipedia.org The early, first-generation quinolones, including nalidixic acid and pipemidic acid, had a limited spectrum of activity, primarily targeting Gram-negative enteric bacteria, and were mainly used for treating urinary tract infections. oup.cominfectweb.com

A major breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones. oup.cominfectweb.com This structural modification significantly expanded the antimicrobial spectrum and potency. Norfloxacin was the first of these "fluoroquinolones". oup.com This evolution marked the beginning of the second-generation quinolones. These agents, developed between 1979 and 1982, demonstrated much higher activity against Enterobacteriaceae and Pseudomonas aeruginosa, and also gained activity against many Gram-positive cocci compared to their predecessors. oup.com The addition of a piperazine (B1678402) group at the C-7 position also contributed to this enhanced activity against aerobic gram-negative bacteria. oup.com This leap in development transformed the quinolones from a minor group of drugs into a major, clinically important class of antibiotics. oup.com

Enoxacin (B1671340) is firmly classified as a second-generation fluoroquinolone. oup.comaafp.orgmdpi.com This generation is characterized by an expanded spectrum of activity against Gram-negative bacteria and some activity against Gram-positive and atypical pathogens when compared to the first generation. aafp.org As a member of this class, Enoxacin shares characteristics with other second-generation agents like ciprofloxacin (B1669076), ofloxacin (B1677185), and norfloxacin. oup.comaafp.org These antibiotics offered improved systemic activity, allowing for the treatment of a wider range of infections beyond uncomplicated urinary tract issues. aafp.org While highly effective against many Gram-negative pathogens, the second-generation quinolones generally possess limited activity against anaerobic bacteria. oup.comnih.gov

The development of fluoroquinolones continued with third-generation agents (e.g., levofloxacin), which brought expanded activity against Gram-positive bacteria, and fourth-generation agents with added anaerobic coverage. oup.comaafp.org

Table 1: Quinolone Generations and Representative Compounds

| Generation | Key Characteristics | Representative Compounds |

|---|---|---|

| First | Limited to Gram-negative enteric bacilli; primarily for UTIs. oup.cominfectweb.com | Nalidixic acid, Pipemidic acid infectweb.com |

| Second | Expanded Gram-negative activity, some Gram-positive and atypical coverage. oup.comaafp.org | Enoxacin , Ciprofloxacin, Norfloxacin, Ofloxacin oup.comaafp.org |

| Third | Enhanced activity against Gram-positive bacteria (e.g., S. pneumoniae). oup.comaafp.org | Levofloxacin, Gatifloxacin, Moxifloxacin aafp.org |

| Fourth | Broad-spectrum including anaerobic bacteria. wikipedia.orgaafp.org | Trovafloxacin, Gemifloxacin wikipedia.org |

General Overview of Enoxacin as a Naphthyridinone Derivative

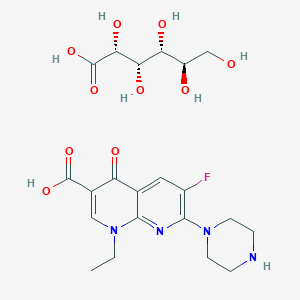

Chemically, Enoxacin is a 1,8-naphthyridine (B1210474) derivative, a structural feature it shares with the prototypical quinolone, nalidixic acid. nih.govmdpi.comnih.gov Its core structure is a 1,4-dihydro-1,8-naphthyridine. nih.gov The specific substitutions on this core are crucial for its antibacterial activity. These include:

An ethyl group at the 1-position. nih.gov

A carboxylic acid group at the 3-position. nih.govmdpi.com

An oxo group at the 4-position. nih.govmdpi.com

A fluorine atom at the 6-position (historically referred to as the 5-position in some older literature, but corresponding to the 6-position in the quinolone ring system). nih.gov

A piperazin-1-yl group at the 7-position. nih.govmdpi.com

Enoxacin gluconate is the salt formed between Enoxacin and gluconic acid. nih.gov

Table 2: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid; D-gluconic acid | cymitquimica.com |

| Molecular Formula | C₁₅H₁₇FN₄O₃・C₆H₁₂O₇ | |

| Molecular Weight | 516.48 g/mol | fda.gov |

| CAS Number | 104142-71-4 | nih.gov |

This compound: Molecular Mechanisms of Action

This compound, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class, exerts its bactericidal effects by interfering with essential bacterial DNA processes. Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. These enzymes are vital for DNA replication, transcription, repair, and recombination in bacteria patsnap.comwikipedia.orgasm.orgncats.ionih.govjmicrobiol.or.krgenome.jp.

Structure

2D Structure

Properties

CAS No. |

85200-30-2 |

|---|---|

Molecular Formula |

C21H29FN4O10 |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

UQCAODSJNCBXEG-IFWQJVLJSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Enoxacin Gluconate

Prevention of DNA Replication

Enoxacin's inhibition of bacterial DNA gyrase and topoisomerase IV directly impedes DNA replication patsnap.comwikipedia.orgasm.orgncats.ionih.govjmicrobiol.or.krgenome.jp. DNA gyrase, by introducing negative supercoils, facilitates the unwinding of the DNA double helix, a necessary step for the initiation of replication patsnap.comnih.gov. Enoxacin binds to the DNA-gyrase-DNA complex, stabilizing it and preventing the enzyme from resealing the nicked DNA strands patsnap.com. This stabilization leads to the accumulation of double-strand breaks in the bacterial chromosome patsnap.comnih.gov. Similarly, the inhibition of topoisomerase IV prevents the decatenation of newly replicated DNA molecules, hindering the separation of daughter chromosomes and thus halting DNA replication patsnap.comnih.govthieme-connect.com. The disruption of these critical processes results in the cessation of bacterial DNA synthesis and ultimately cell death patsnap.comnih.govtoku-e.com.

Targeting Bacterial Topoisomerase IV

Interference with DNA Transcription

The inhibition of DNA gyrase and topoisomerase IV by enoxacin also interferes with bacterial DNA transcription wikipedia.orgasm.orgncats.ionih.govjmicrobiol.or.kr. These topoisomerases are involved in managing DNA supercoiling, which directly impacts the accessibility of DNA to the transcription machinery, including RNA polymerase drugbank.comnih.gov. By altering DNA topology and preventing the proper unwinding and rewinding of DNA strands, enoxacin indirectly disrupts the process of transcription patsnap.comwikipedia.orgasm.orgncats.ionih.govjmicrobiol.or.krdrugbank.com. While the primary effect is on replication, the disruption of supercoiling and strand separation processes essential for transcription can lead to altered gene expression and cellular dysfunction patsnap.comdrugbank.comnih.govnih.gov.

Disruption of DNA Repair and Recombination

Data Tables

| Enzyme Target | Inhibition Type | IC50 Value (µg/ml) | Reference |

| Bacterial DNA gyrase | Inhibitor | 126 | medchemexpress.commedchemexpress.com |

| Bacterial Topoisomerase IV | Inhibitor | 26.5 | medchemexpress.commedchemexpress.com |

| Bacterial Species Tested | Effect of Enoxacin (at sub-MIC) | Percentage Reduction | Reference |

| Salmonella enterica | Invasion | 72.5% | jmicrobiol.or.kr |

| Salmonella enterica | Intracellular replication | 32.5% | jmicrobiol.or.kr |

| Bacterial Species Tested | Gene Affected | Effect on Enoxacin Tolerance | Reference |

| Aeromonas hydrophila | ahslyA | Decreased tolerance | nih.gov |

| Aeromonas hydrophila | uvrA | Decreased tolerance | nih.gov |

Antimicrobial Spectrum and in Vitro Efficacy of Enoxacin Gluconate

Activity against Gram-Negative Bacterial Species

Enoxacin (B1671340) exhibits potent activity against numerous Gram-negative bacteria, a characteristic feature of fluoroquinolone antimicrobials. nih.govmdpi.com Its efficacy is particularly notable against members of the Enterobacteriaceae family and other significant pathogens. nih.govnih.govnih.gov

Enterobacteriaceae Efficacy

Studies have consistently shown that enoxacin is highly active against the family Enterobacteriaceae. A multicenter study analyzing 2,748 clinical isolates reported a minimum inhibitory concentration for 90% of the organisms (MIC90) of 0.5 mg/L for this bacterial group. nih.gov Another evaluation of 4,076 Enterobacteriaceae isolates found that over 90% were inhibited by enoxacin at a concentration of 0.5 µg/mL, a level of activity comparable to norfloxacin. nih.gov Resistance to enoxacin within this family has been observed to be low, with one study noting resistance in only 0.5% of the tested isolates. nih.gov

| Organism | Number of Isolates | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Enterobacteriaceae | 2748 | 0.5 | nih.gov |

| Enterobacteriaceae | 4076 | ≤0.5 (MIC for 90%) | nih.gov |

| Enterobacteriaceae (nalidixic acid-resistant) | Not Specified | 12.5 | ncats.io |

Pseudomonas aeruginosa Efficacy

Enoxacin's activity against Pseudomonas aeruginosa has been documented, although susceptibility can vary. In a large multicenter study, the MIC90 for P. aeruginosa was 8 mg/L. nih.gov However, this study also highlighted the potential for higher resistance rates in specific clinical environments, such as in patients pretreated with quinolones, where the MIC90 reached 32 mg/L. nih.gov Another study focusing on multiply resistant isolates found the MIC for 95% of P. aeruginosa and Enterobacteriaceae strains to be ≤ 2 µg/mL. nih.govnih.gov For gentamicin-resistant P. aeruginosa, the MIC90 of enoxacin was reported to be 3.13 µg/ml. ncats.io It has also been noted that after treatment with enoxacin, the MICs for persisting Pseudomonas strains could increase. nih.gov

| Strain Type | Number of Isolates | MIC90 (mg/L) | Reference |

|---|---|---|---|

| P. aeruginosa (General) | 359 (total from 14 centers) | 8 | nih.gov |

| P. aeruginosa (Low resistance centers) | 302 | 2 | nih.gov |

| P. aeruginosa (High resistance center) | 57 | 32 | nih.gov |

| P. aeruginosa (Gentamicin-resistant) | Not Specified | 3.13 | ncats.io |

| P. aeruginosa (Multiply resistant) | 120 (total with Enterobacteriaceae) | ≤2 (MIC for 95%) | nih.govnih.gov |

Other Gram-Negative Pathogens (e.g., Acinetobacter calcoaceticus, Neisseria gonorrhoeae, Haemophilus influenzae)

Enoxacin demonstrates efficacy against other clinically relevant Gram-negative pathogens. Research has shown that isolates of Haemophilus influenzae are uniformly susceptible to enoxacin. nih.govnih.gov For Neisseria gonorrhoeae, a susceptibility breakpoint has been proposed at an MIC of ≤ 0.5 µg/ml. nih.gov Clinical trials have established that a single 400 mg oral dose is effective for treating gonorrhea caused by strains considered susceptible under this criterion. nih.govnih.gov In studies of Acinetobacter calcoaceticus, four out of twenty-five clinical isolates showed resistance to fluoroquinolones including ciprofloxacin (B1669076), norfloxacin, and ofloxacin (B1677185), suggesting potential for resistance to enoxacin as well. nih.gov

| Organism | Susceptibility/MIC | Reference |

|---|---|---|

| Haemophilus influenzae | Uniformly susceptible | nih.govnih.gov |

| Neisseria gonorrhoeae | Susceptible at MIC ≤ 0.5 µg/ml | nih.gov |

| Acinetobacter calcoaceticus | Resistance observed in some isolates to related fluoroquinolones | nih.gov |

Activity against Gram-Positive Bacterial Species

While generally more potent against Gram-negative organisms, enoxacin is also active against many Gram-positive bacteria. ncats.ionih.gov However, its activity is considered less pronounced compared to its effects on Gram-negative species. nih.gov

Staphylococcus aureus and Staphylococcus epidermidis Efficacy

Enoxacin has demonstrated in vitro activity against staphylococci. A multicenter study determined the MIC90 for Staphylococcus aureus to be 4 mg/l, with 8.5% of isolates found to be resistant. nih.gov Another large-scale study involving 836 staphylococci isolates observed resistance (MIC > 4 µg/ml) in only 0.7% of cases. nih.gov More specific research has reported MIC values for enoxacin against S. aureus (ATCC25923) and methicillin-resistant S. aureus (MRSA, ATCC43300) as 2 µg/ml and 4 µg/ml, respectively. nih.gov The MIC for Staphylococcus epidermidis (ATCC12228) was also found to be 2 µg/ml. nih.gov For a specific strain of methicillin-resistant S. aureus, the MIC and minimum bactericidal concentration (MBC) of enoxacin were both 1.56 µg/ml. nih.gov

| Organism | Number of Isolates/Strain | MIC (µg/ml) | MIC90 (µg/ml) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Not Specified | - | 4 | nih.gov |

| Staphylococci | 836 | - | - | nih.gov |

| S. aureus (ATCC25923) | ATCC25923 | 2 | - | nih.gov |

| S. epidermidis (ATCC12228) | ATCC12228 | 2 | - | nih.gov |

| Methicillin-resistant S. aureus (MRSA, ATCC43300) | ATCC43300 | 4 | - | nih.gov |

| Methicillin-resistant S. aureus | 1 clinical strain | 1.56 | - | nih.gov |

Activity against Streptococci

The activity of enoxacin against streptococci is generally considered to be relatively poor. nih.gov One study noted that in the treatment of lower respiratory tract infections, overgrowth with streptococci occurred in some patients, suggesting limited efficacy against these organisms in a clinical context. nih.gov Synergistic killing of Streptococcus pneumoniae has been observed in the presence of neutrophils and concentrations of enoxacin above the MIC. nih.gov

In Vitro Comparative Antimicrobial Studies

In vitro studies are crucial for determining the potential of an antimicrobial agent and its interactions with other drugs. Enoxacin gluconate has been the subject of various comparative studies to understand its efficacy in relation to other antibiotics and to model its bactericidal effects.

Synergy and Antagonism with Other Antibiotics

The potential for synergistic or antagonistic effects when combining enoxacin with other antibiotics has been investigated to inform combination therapy strategies. A study evaluated the in-vitro activity of enoxacin in combination with eight other antibiotics against strains of Pseudomonas aeruginosa, Enterobacteriaceae, and Staphylococcus aureus. Synergy was determined using the agar (B569324) dilution technique, with a four-fold decrease in the minimum inhibitory concentration (MIC) of both drugs indicating a synergistic interaction.

Against P. aeruginosa, synergy was most frequently observed when enoxacin was combined with cefsulodin, occurring in 28.5% of the strains tested. nih.gov The combination with piperacillin (B28561) also showed synergy in 17.6% of strains, while the combination with amikacin (B45834) demonstrated synergy in 3.7% of strains. nih.gov For Enterobacteriaceae, synergy was detected in 9.3% of strains with the enoxacin-aztreonam combination and in 3.1% of strains with the enoxacin-latamoxef combination. nih.gov No synergy was found with amikacin against this group of bacteria. nih.gov In the case of S. aureus, no synergistic activity was demonstrated when enoxacin was combined with oxacillin, clindamycin, or vancomycin. nih.gov Importantly, no antagonism was detected for any of the tested combinations, suggesting that the combination of enoxacin with these antibiotics is not detrimental to their individual activities. nih.gov

Table 1: Synergistic Activity of Enoxacin in Combination with Other Antibiotics

| Bacterial Group | Combination Antibiotic | Percentage of Strains Showing Synergy (%) |

|---|---|---|

| Pseudomonas aeruginosa | Cefsulodin | 28.5 |

| Piperacillin | 17.6 | |

| Amikacin | 3.7 | |

| Enterobacteriaceae | Aztreonam | 9.3 |

| Latamoxef | 3.1 | |

| Amikacin | 0 | |

| Staphylococcus aureus | Oxacillin | 0 |

| Clindamycin | 0 |

Comparative Bactericidal Activity Models

Pharmacodynamic models that simulate human pharmacokinetics in vitro are valuable tools for comparing the bactericidal activity of different antibiotics. In one such study, the antibacterial activities of multiple-dose regimens of enoxacin and netilmicin (B1678213) were compared against strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov This model simulated the changing drug concentrations that occur in the human body after oral administration of enoxacin and intravenous administration of netilmicin. nih.gov

The study found that similar ratios of the peak drug concentration to the MIC resulted in comparable changes in bacterial concentrations over time for both enoxacin and netilmicin. nih.gov A rapid bactericidal effect, with a reduction of more than 99% in bacterial counts within 4 hours, was observed when peak concentrations were more than three times the MIC. nih.govnih.gov However, bacterial regrowth occurred within 24 hours unless the ratio of peak concentration to MIC was greater than 8:1. nih.govresearchgate.net For the bacteria that regrew, the MICs were observed to be four to eight times higher, and subsequent doses had little to no bactericidal effect. nih.govresearchgate.net These findings highlight the potent bactericidal activity of orally administered enoxacin, which was comparable to that of intravenously administered netilmicin. nih.govresearchgate.net The study also suggested that the peak concentration to MIC ratio is a critical parameter for both quinolone and aminoglycoside antibiotics in predicting clinical outcomes and the emergence of resistance. nih.govresearchgate.net

Table 2: Key Findings from a Comparative Bactericidal Activity Model of Enoxacin vs. Netilmicin

| Parameter | Observation |

|---|---|

| Bactericidal Effect | >99% reduction in bacterial counts within 4 hours at peak concentrations >3 times the MIC. nih.govnih.gov |

| Prevention of Regrowth | Required a peak concentration to MIC ratio exceeding 8:1. nih.govresearchgate.net |

| Resistance Development | Regrowing bacteria showed 4- to 8-fold higher MICs. nih.govresearchgate.net |

| Comparative Efficacy | Orally administered enoxacin demonstrated equally potent bactericidal activity to intravenously administered netilmicin. nih.govresearchgate.net |

Efficacy against Intracellular Pathogens

The ability of an antibiotic to penetrate host cells and act on intracellular pathogens is a significant therapeutic advantage. Fluoroquinolones are known for their ability to accumulate within cells, making them potentially effective against bacteria that reside inside host cells, such as Chlamydia and Legionella.

While specific in vitro studies on this compound against a wide range of intracellular pathogens are limited in the provided results, the efficacy of enoxacin against Chlamydia trachomatis has been demonstrated. In a clinical study, twenty women with genitourinary infections caused by C. trachomatis were treated with oral enoxacin. nih.gov Post-treatment cultures of urethral, endocervical, and endometrial samples were all negative, indicating the eradication of the infection. nih.gov This suggests effective intracellular activity of enoxacin against this pathogen.

Broader context from the fluoroquinolone class suggests activity against other intracellular organisms. For instance, ofloxacin, another fluoroquinolone, has shown in vitro activity against Legionella pneumophila, inhibiting its growth within human monocytes at concentrations of 0.05 microgram/ml or higher. nih.gov Studies on other fluoroquinolones have also assessed their efficacy against Chlamydia pneumoniae, indicating a class effect against these intracellular pathogens. suny.edu The ability of fluoroquinolones to inhibit bacterial DNA gyrase and topoisomerase IV is the mechanism behind their bactericidal action. youtube.com

Table 3: Efficacy of Enoxacin and Related Fluoroquinolones against Intracellular Pathogens

| Pathogen | Antibiotic | Finding |

|---|---|---|

| Chlamydia trachomatis | Enoxacin | Eradicated in all patients in a clinical study of genitourinary infections. nih.gov |

| Legionella pneumophila | Ofloxacin | Inhibited growth in human monocytes at ≥0.05 µg/mL. nih.gov |

Molecular Mechanisms of Bacterial Resistance to Enoxacin

Target Site Modifications

Enoxacin (B1671340), like other fluoroquinolones, functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. patsnap.com Alterations in the genes encoding these enzymes are a primary mechanism of resistance, reducing the binding affinity of enoxacin to its targets. patsnap.comnih.gov

Mutations in DNA Gyrase Genes (gyrA, gyrB)

DNA gyrase, composed of GyrA and GyrB subunits, is the primary target of enoxacin in many Gram-negative bacteria. nih.gov Mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene are most commonly associated with resistance. nih.govresearchgate.net These mutations often occur at specific codons, leading to amino acid substitutions that decrease the binding affinity of enoxacin to the enzyme-DNA complex. nih.gov For instance, mutations at codons 83 and 87 in E. coli GyrA are frequently observed. nih.govnih.gov While less common, mutations in the gyrB gene have also been reported to contribute to reduced susceptibility to fluoroquinolones by affecting drug binding. nih.gov The accumulation of multiple mutations in gyrA and potentially gyrB can lead to higher levels of resistance. researchgate.net

Table 1: Representative Mutations in gyrA and their Effect on Fluoroquinolone Susceptibility

| Bacterial Species | Gene | Codon Change | Amino Acid Substitution | Fold Increase in MIC |

| Escherichia coli | gyrA | Ser83 | Leu | 4-16 |

| Escherichia coli | gyrA | Asp87 | Asn | 4-16 |

| Pseudomonas aeruginosa | gyrA | Thr83 | Ile | 8-32 |

| Neisseria gonorrhoeae | gyrA | Ser91 | Phe | 8-16 |

Note: This table provides representative data on the impact of common mutations on fluoroquinolone MICs. The exact fold increase can vary depending on the specific fluoroquinolone, bacterial strain, and the presence of other resistance mechanisms.

Mutations in Topoisomerase IV Genes (parC)

Topoisomerase IV, comprised of ParC and ParE subunits, is the primary target for enoxacin in many Gram-positive bacteria and a secondary target in Gram-negative bacteria. patsnap.comnih.gov Similar to DNA gyrase, mutations in the QRDR of the parC gene can confer resistance. nih.govresearchgate.net In Gram-negative bacteria, parC mutations often arise after initial mutations in gyrA and contribute to a higher level of resistance. researchgate.netnih.gov Common mutation sites in parC that lead to amino acid substitutions and reduced enoxacin binding are found at codons corresponding to Ser-80 and Glu-84 in E. coli. oup.com

Table 2: Common Mutations in parC and their Contribution to Fluoroquinolone Resistance

| Bacterial Species | Gene | Codon Change | Amino Acid Substitution | Contribution to Resistance |

| Escherichia coli | parC | Ser80 | Ile | Increases resistance, often in combination with gyrA mutations |

| Escherichia coli | parC | Glu84 | Gly/Lys | Increases resistance, often in combination with gyrA mutations |

| Pseudomonas aeruginosa | parC | Ser87 | Leu | Contributes to high-level resistance |

| Neisseria gonorrhoeae | parC | Ser87 | Ile | Associated with increased resistance levels |

Note: This table illustrates common mutations in the parC gene and their general role in fluoroquinolone resistance. The presence of these mutations, particularly alongside gyrA mutations, significantly elevates the Minimum Inhibitory Concentration (MIC).

Efflux Pump Overexpression

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics like enoxacin, out of the cell. mdpi.comnih.gov The overexpression of these pumps is a significant mechanism of resistance. mdpi.com

Reduction of Intracellular Enoxacin Concentration

By actively extruding enoxacin from the bacterial cytoplasm, efflux pumps lower its intracellular concentration to sub-inhibitory levels, preventing it from reaching its DNA gyrase and topoisomerase IV targets. patsnap.comresearchgate.net Several families of efflux pumps are implicated in fluoroquinolone resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. mdpi.comnih.gov In Staphylococcus aureus, the NorA efflux pump (an MFS transporter) can confer resistance to hydrophilic quinolones like enoxacin. researchgate.net In Gram-negative bacteria such as Pseudomonas aeruginosa, RND pumps like MexAB-OprM are major contributors to intrinsic and acquired fluoroquinolone resistance. mdpi.com The use of efflux pump inhibitors (EPIs) has been shown to restore the susceptibility of resistant strains to fluoroquinolones by increasing the intracellular drug concentration. nih.govasm.org

Table 3: Impact of Efflux Pump Overexpression on Enoxacin MIC

| Bacterial Species | Efflux Pump | Effect of Overexpression | Effect of Efflux Pump Inhibitor (EPI) |

| Staphylococcus aureus | NorA | 2 to 8-fold increase in MIC | Significant reduction in MIC |

| Escherichia coli | AcrAB-TolC | 2 to 8-fold increase in MIC | Significant reduction in MIC |

| Pseudomonas aeruginosa | MexAB-OprM | 4 to 16-fold increase in MIC | Significant reduction in MIC |

Note: This table summarizes the general impact of the overexpression of specific efflux pumps on enoxacin's Minimum Inhibitory Concentration (MIC) and the observed effect when an EPI is used.

Decreased Outer Membrane Permeability

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the influx of substances into the cell. nih.gov A reduction in the permeability of this membrane can contribute to antibiotic resistance by limiting the entry of drugs like enoxacin. frontiersin.org This is often achieved through the modification or loss of outer membrane proteins called porins, which form channels for the passage of hydrophilic molecules. nih.govmdpi.com Reduced expression of porins such as OmpF in E. coli has been linked to decreased susceptibility to quinolones. nih.gov While porin loss alone may only lead to a modest increase in resistance, it can act synergistically with other resistance mechanisms, such as efflux pump overexpression, to produce clinically significant levels of resistance. frontiersin.orgnih.gov

Horizontal Gene Transfer and Resistance Dissemination

Bacteria can acquire resistance genes from other bacteria through horizontal gene transfer (HGT), a process that significantly contributes to the rapid spread of antibiotic resistance. lakeforest.edu The primary mechanisms of HGT are transformation (uptake of naked DNA), transduction (transfer by bacteriophages), and conjugation (transfer via direct cell-to-cell contact, often mediated by plasmids). lakeforest.edumdpi.comsemanticscholar.org Plasmid-mediated resistance is a particularly efficient way for resistance to spread, as plasmids can often replicate independently and be transferred between different bacterial species. wikipedia.org While chromosomal mutations are the most common cause of high-level fluoroquinolone resistance, plasmid-mediated quinolone resistance (PMQR) genes have been identified. nih.gov These genes, such as the qnr family, typically provide low-level resistance but can facilitate the selection of higher-level resistance mutations. nih.govnih.gov

Pre Clinical Pharmacokinetic Research of Enoxacin

Absorption and Distribution Characteristics in Pre-clinical Models

Enoxacin (B1671340) is rapidly and almost entirely absorbed after oral administration. nih.gov It is also widely distributed throughout body fluids and tissues. nih.gov

Following oral administration, enoxacin demonstrates extensive distribution into various body fluids and tissues. nih.gov Studies comparing enoxacin to other fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin, have indicated that enoxacin tends to achieve higher plasma levels on a weight basis. nih.gov Furthermore, its penetration into tissues, as determined by the Body Fluid Model, is considered superior to that of ciprofloxacin or norfloxacin. nih.gov

In a study involving nonfasted CF-1 mice, mean peak serum concentrations of enoxacin were measured after single oral doses of 50, 100, and 200 mg/kg. The resulting peak concentrations were 2.0, 4.0, and 11.4 mg/L, respectively, with corresponding proportional increases in the area under the serum concentration curves. nih.gov

The binding of a drug to plasma proteins is a key factor influencing its distribution and availability to exert its pharmacological effect. scielo.org.zasygnaturediscovery.com Only the unbound fraction of a drug is free to diffuse into extravascular spaces to reach its target site. nih.gov

In pre-clinical species, the extent of plasma protein binding can vary. For instance, in Sprague-Dawley rats, the plasma protein binding of CD101, another antimicrobial agent, was found to be 97.8%, while in cynomolgus monkeys, it was 98.9%. nih.gov While specific percentages for enoxacin in various animal models are not detailed in the provided results, it is known that in healthy human subjects, enoxacin is approximately 40% bound to plasma proteins. drugbank.com This percentage is notably lower in patients with impaired renal function, dropping to about 14%. drugbank.com The primary proteins in plasma responsible for drug binding are albumin and α-1-acid glycoprotein (AAG). sygnaturediscovery.com

Table 1: Plasma Protein Binding of Selected Antimicrobials in Different Species

| Compound | Species | Plasma Protein Binding (%) |

| CD101 | Human | >98 |

| CD101 | Mouse (CD-1) | 99.1 |

| CD101 | Rat (Sprague-Dawley) | 97.8 |

| CD101 | Monkey (Cynomolgus) | 98.9 |

| Ofloxacin (B1677185) | Water Buffalo Calves | ~18.7 |

| Enoxacin | Human (Healthy) | ~40 |

| Enoxacin | Human (Impaired Renal Function) | ~14 |

Metabolism Pathways

The transformation of a drug within the body, primarily in the liver, is a critical determinant of its efficacy and duration of action.

The cytochrome P450 (CYP450) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. metabolon.comnih.govaafp.org Six major isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, are responsible for metabolizing approximately 90% of all drugs. aafp.orgmdpi.com

Enoxacin is known to be an inhibitor of some isozymes within the cytochrome P-450 hepatic microsomal enzyme system. drugbank.com Specifically, it has been identified as an inhibitor of CYP1A2. nih.gov This inhibition can lead to clinically significant drug-drug interactions. For example, the concurrent administration of enoxacin can reduce the clearance of theophylline, a substrate of CYP1A2, by up to 75%, leading to a 1.5 to 3.0-fold increase in theophylline serum levels. drugs.com

Excretion and Elimination Routes

The routes by which a drug and its metabolites are removed from the body are crucial for determining dosing regimens and understanding potential accumulation.

Enoxacin is predominantly eliminated through the kidneys. nih.govnih.gov Following a single dose, over 40% of the administered enoxacin is recovered in the urine as an unchanged drug within 48 hours. drugbank.com In addition to renal excretion, approximately 12-15% of an enoxacin dose is metabolized in the liver. nih.gov The plasma half-life of enoxacin is estimated to be between 3 to 6 hours. drugbank.com

Studies in various animal species have shown that a significant portion of administered fluoroquinolones are excreted in an unaltered form. researchgate.net For example, enrofloxacin, another fluoroquinolone, is primarily excreted via urine in pigs, with concentrations several times higher than in blood plasma. nih.gov Animal models are often used to predict the urinary excretion of drugs in humans, and it has been observed that drugs with high urinary excretion in animals are likely to have high urinary excretion in humans as well. nih.gov

Drug-Drug Interactions in Pre-clinical Models

As an inhibitor of CYP450 isozymes, enoxacin has the potential for numerous drug-drug interactions. drugbank.com These interactions can lead to altered plasma concentrations and potential toxicity of co-administered drugs.

Pre-clinical findings have highlighted several significant interactions. The metabolism of theophylline is significantly decreased when combined with enoxacin. nih.gov Interactions have also been reported with caffeine (B1668208), another substrate of CYP1A2. nih.gov Furthermore, the metabolism of praziquantel can be decreased when combined with enoxacin. drugbank.com

The co-administration of certain non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen, with enoxacin has been noted to have potential interactions. nih.gov Additionally, antacids containing aluminum or magnesium can interfere with the absorption of enoxacin, leading to reduced serum concentrations and potentially decreased efficacy. nih.gov

Table 2: Summary of Pre-clinical Drug-Drug Interactions with Enoxacin

| Interacting Drug | Potential Effect of Co-administration with Enoxacin |

| Theophylline | Increased serum levels and potential toxicity of theophylline. nih.govdrugs.com |

| Caffeine | Potential for altered caffeine metabolism. nih.gov |

| Praziquantel | Decreased metabolism of praziquantel. drugbank.com |

| Fenbufen | Potential for interaction. nih.gov |

| Antacids (Aluminum/Magnesium) | Decreased absorption of enoxacin. nih.gov |

| Warfarin | Potential for interaction. nih.gov |

| Cimetidine | Potential for interaction. nih.gov |

Interactions Affecting Enoxacin Absorption

The oral bioavailability of enoxacin can be significantly influenced by the concurrent administration of other substances, particularly those containing polyvalent cations. This interaction is a key consideration in its preclinical assessment.

Research findings indicate that the absorption of enoxacin is substantially reduced when co-administered with products containing aluminum, magnesium, calcium, or iron. drugbank.comdrugs.comnih.gov The underlying mechanism for this interaction is the formation of chelation complexes between the enoxacin molecule and these di- and trivalent cations. drugs.com These complexes are largely insoluble and are poorly absorbed from the gastrointestinal tract, leading to a decrease in the serum concentration of enoxacin and potentially reducing its efficacy. drugbank.comdrugs.com For instance, antacids containing magnesium-aluminum hydroxide (B78521) have been shown to significantly decrease the oral bioavailability of enoxacin. nih.gov

Table 1: Summary of Interactions Affecting Enoxacin Absorption

| Interacting Substance | Cation(s) Involved | Mechanism of Interaction | Effect on Enoxacin Bioavailability |

| Antacids | Aluminum (Al³⁺), Magnesium (Mg²⁺) | Chelation | Significant Decrease nih.gov |

| Calcium Supplements | Calcium (Ca²⁺) | Chelation | Decrease drugbank.com |

| Iron Supplements | Iron (Fe²⁺/Fe³⁺) | Chelation | Decrease drugs.com |

| Zinc Supplements | Zinc (Zn²⁺) | Chelation | Decrease drugs.com |

| Food | N/A | Delayed Gastric Emptying | Slightly Delayed Absorption nih.gov |

Metabolic Interactions via Cytochrome P-450 Inhibition

Enoxacin is a notable inhibitor of the cytochrome P450 (CYP450) enzyme system, a critical pathway for the metabolism of many drugs. pharmacytimes.commdpi.com This inhibition is a primary source of metabolic drug-drug interactions. Preclinical and clinical studies have demonstrated that enoxacin is a particularly potent inhibitor of the CYP1A2 isoform. pharmacytimes.comnih.govxcode.life Inhibition of this enzyme can lead to decreased metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of CYP1A2. pharmacytimes.com

The interaction between enoxacin and theophylline is a classic example of this mechanism. Theophylline is primarily eliminated through hepatic metabolism, with CYP1A2 playing a crucial role. umich.edu When enoxacin is co-administered, it inhibits this metabolic pathway. nih.gov Studies in healthy volunteers have shown that enoxacin can cause a threefold increase in the mean steady-state plasma concentration of theophylline and a 63% decrease in its total body clearance. nih.gov This is accompanied by a significant decrease in the urinary excretion of theophylline's major metabolites, such as 3-methylxanthine and 1,3-dimethylurate, further confirming the inhibition of demethylation pathways. umich.edunih.govnih.gov

Table 2: Effect of Enoxacin Co-administration on Theophylline Pharmacokinetics

| Pharmacokinetic Parameter | Theophylline Alone | Theophylline + Enoxacin | Percentage Change |

| Mean Steady-State Plasma Concentration | 3.17 µg/mL | 8.23 µg/mL | ~260% Increase nih.gov |

| Total Body Clearance | Baseline | Decreased by 63% | 63% Decrease nih.gov |

| Urinary Recovery of 3-methylxanthine | Baseline | Fourfold Decrease | ~75% Decrease umich.edu |

| Urinary Recovery of 1,3-dimethylurate | Baseline | Fourfold Decrease | ~75% Decrease umich.edu |

Similarly, a significant interaction has been observed with caffeine, another well-established probe for CYP1A2 activity. nih.gov In a study with healthy volunteers, enoxacin administration led to a six-fold decrease in the total clearance of caffeine. nih.gov

Interactions with other compounds have also been studied. Cimetidine, another CYP450 inhibitor, when co-administered with intravenous enoxacin, was found to reduce enoxacin's systemic clearance by 20% and its renal clearance by 26%, resulting in a 30% increase in its elimination half-life. capes.gov.brnih.gov This suggests that the interaction may involve inhibition of both metabolic and renal excretion pathways. capes.gov.br In contrast, ranitidine did not produce significant alterations in the pharmacokinetics of enoxacin. capes.gov.brnih.gov

The mechanism of CYP450 inhibition is generally competitive, where the inhibitor molecule competes with the substrate for the active site of the enzyme. mdpi.comaap.org Due to its potent inhibitory effects on CYP1A2, enoxacin can cause clinically relevant interactions with various substrates of this enzyme. nih.gov

Chemical Synthesis and Derivatization of Enoxacin Gluconate

Synthesis of Enoxacin (B1671340) Gluconate Salt

Enoxacin gluconate is the salt formed from the basic enoxacin molecule and the acidic D-gluconic acid. This salt form can alter the physicochemical properties of the parent drug, such as solubility.

The synthesis of this compound is achieved through a direct acid-base reaction. This process involves the condensation of enoxacin with D-gluconic acid. The basic nitrogen atoms on the piperazinyl group of enoxacin react with the carboxylic acid group of gluconic acid to form the corresponding salt.

The formation of this compound is performed under controlled laboratory conditions to ensure high purity and yield. The reaction typically involves a 1:1 molar ratio of enoxacin to D-gluconic acid. nih.gov Specific catalysts and solvents are utilized to facilitate the reaction, which is carried out under controlled temperature and pH to optimize the formation of the stable salt.

Table 1: Reactants for this compound Synthesis

| Compound Name | Molecular Formula | Role |

|---|---|---|

| Enoxacin | C₁₅H₁₇FN₄O₃ | Base |

| D-Gluconic Acid | C₆H₁₂O₇ | Acid |

Synthetic Strategies for Enoxacin Derivatives

The enoxacin scaffold, a 1,8-naphthyridine (B1210474) core, offers several positions for chemical modification to produce a library of derivatives. mdpi.com The primary sites for these alterations are the N1, C3, and C7 positions, with each modification having the potential to influence the compound's biological activity. mdpi.comnih.gov

The N1 position of the 1,8-naphthyridine ring, occupied by an ethyl group in enoxacin, is a key site for synthetic modification. mdpi.com Altering the substituent at this position is a common strategy in the broader class of fluoroquinolones to modulate antibacterial potency and pharmacokinetic properties. While enoxacin features an ethyl group, other derivatives can be synthesized by introducing different alkyl or cycloalkyl groups to explore structure-activity relationships.

The carboxylic acid group at the C3 position is crucial for the biological activity of quinolones but also serves as a versatile handle for derivatization. nih.govresearchgate.net One common strategy is the formation of amides. For instance, researchers have reported the synthesis of carboxamide derivatives through a two-step process. mdpi.comnih.gov First, an enoxacin ester is prepared via Fischer esterification, typically by refluxing enoxacin in methanol (B129727) with a catalytic amount of sulfuric acid. mdpi.comnih.gov This ester intermediate is then reacted with various aromatic amines or phenyl hydrazine (B178648) to yield the corresponding carboxamides or carbohydrazides. mdpi.comnih.gov

The piperazinyl group at the C7 position is one of the most frequently modified sites on the enoxacin molecule. mdpi.comnih.gov These modifications are known to significantly impact the spectrum of activity. A general synthetic route involves the nucleophilic substitution reaction of enoxacin with various electrophiles. For example, N-substituted piperazinyl derivatives have been synthesized by reacting enoxacin with different compounds in dimethylformamide (DMF) using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). mdpi.com Reaction conditions, such as temperature (ranging from room temperature to reflux) and duration (from hours to days), are adjusted based on the specific reactants to produce a wide array of derivatives. mdpi.com

Synthesis of N-Substituted Piperazinyl Quinolones and Prodrugs

The molecular architecture of enoxacin features a piperazine (B1678402) ring at the C7 position, which presents a prime site for chemical modification to develop N-substituted derivatives and prodrugs. These modifications are often pursued to alter the molecule's physicochemical properties and biological activity.

A common strategy for synthesizing N-substituted piperazinyl quinolones involves the reaction of enoxacin with various electrophilic reagents. For instance, a series of N-substituted piperazinyl quinolones have been prepared by reacting enoxacin with different reagents in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). The reaction typically proceeds by nucleophilic substitution at the secondary amine of the piperazine ring.

Prodrugs of enoxacin have also been synthesized to improve its properties. A notable example is the synthesis of N-hydroxymethyl enoxacin, a prodrug created by reacting enoxacin with an aqueous formaldehyde (B43269) solution in a mixture of methanol and dichloromethane. This modification results in a colorless, crystalline compound with enhanced solubility and dissolution rates. nih.govresearchgate.net

The synthesis of various N-substituted derivatives is often carried out to explore structure-activity relationships. For example, the introduction of a 2-(5-chlorothiophen-2-yl)ethyl moiety on the piperazine ring has been shown to shift the biological activity profile of enoxacin from antibacterial to cytotoxic. mdpi.com

Table 1: Examples of Synthesized N-Substituted Enoxacin Derivatives

| Derivative Type | Reagents | Solvent | Conditions | Reference |

| N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone | Enoxacin, 2-chloro-5-aryl-1,3,4-thiadiazole, NaHCO₃ | DMF | 85–90 °C, 12 h | nih.gov |

| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | Enoxacin, thiadiazole derivatives, NaHCO₃ | DMF | 85–90 °C, 12 h | nih.gov |

| N-hydroxymethyl enoxacin (Prodrug) | Enoxacin, aqueous formaldehyde | Methanol/Dichloromethane (1:1) | Not specified | nih.govresearchgate.net |

| N-[2-(5-chlorothiophen-2-yl)ethyl]piperazinyl quinolone | Enoxacin, 2-(5-chlorothiophen-2-yl)ethyl intermediates, NaHCO₃ | DMF | Room Temperature | nih.gov |

Preparation of Metal Complexes of Enoxacin

The structural features of enoxacin, specifically the carboxyl group at the 3-position and the keto group at the 4-position, make it an excellent chelating agent for various metal ions. The preparation of enoxacin metal complexes has been a subject of interest to understand its interaction with biologically important metal ions and to potentially modulate its activity.

The synthesis of enoxacin metal complexes is typically achieved by reacting enoxacin with a metal salt in an appropriate solvent. For instance, complexes with transition metals such as Copper(II), Nickel(II), Manganese(II), and Iron(III) have been synthesized. nih.gov The general procedure involves dissolving the metal salt and enoxacin separately in a solvent like hot methanol, followed by mixing the solutions and refluxing for a period. nih.gov The resulting complexes often precipitate out of the solution and can be collected by filtration. nih.gov

These synthesized complexes have been characterized using various physicochemical and spectroscopic techniques, including elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. nih.gov The studies have revealed different stoichiometries for the complexes, such as [M(eno)₂(H₂O)₂]·3H₂O for M = Cu(II), Ni(II), or Mn(II), and [M(eno)(H₂O)₂]Cl·4H₂O for M = Fe(III). nih.govresearchgate.netnih.gov

Table 2: Physicochemical Properties of Enoxacin Metal Complexes

| Complex | Color | Melting Point (°C) | Yield (%) |

| [Mn(eno)₂(H₂O)₂]·3H₂O | Light brown | 258 | 70 |

| [Ni(eno)₂(H₂O)₂]·3H₂O | Greenish | 260 | 68 |

| [Cu(eno)₂(H₂O)₂]·3H₂O | Light green | 250 | 75 |

| [Fe(eno)(H₂O)₂]Cl·4H₂O | Dark brown | 270 | 65 |

Data sourced from Bioinorganic Chemistry and Applications, Volume 2009, Article ID 914105. nih.gov

The interaction between enoxacin and metal ions occurs through a chelation mechanism, where enoxacin acts as a bidentate ligand. Spectroscopic evidence, particularly from infrared spectroscopy, has elucidated the coordination sites. nih.gov The IR spectrum of enoxacin shows a characteristic band for the carboxylic group. Upon complexation with a metal ion, this band nearly diminishes, indicating the coordination of the carboxylate group to the metal. nih.gov

Furthermore, the absorption band of the ring ketone at the 4-position shifts to a lower frequency in the spectra of the metal complexes. This shift suggests the binding of the enoxacin to the metal ion through the ring carbonyl oxygen atom. nih.gov Therefore, enoxacin coordinates with the metal center as a monoanionic bidentate ligand through the 3-carboxylate and 4-carbonyl oxygen atoms. nih.govresearchgate.netnih.gov This chelation results in the formation of a stable six-membered ring structure involving the metal ion.

For the Manganese(II), Nickel(II), and Copper(II) complexes, it is proposed that they have a six-coordinate octahedral geometry, with two enoxacin molecules chelating the central metal atom and two water molecules occupying the remaining coordination sites. nih.gov In contrast, the Iron(III) complex is suggested to be four-coordinate with a tetrahedral geometry, involving one molecule of enoxacin and two water molecules. nih.gov This chelation can reduce the polarity of the metal ion and increase the lipophilicity of the complex. nih.gov

Structure Activity Relationships Sar of Enoxacin and Analogs

Core Naphthyridinone Structure and Substituent Importance

The fundamental framework of enoxacin (B1671340) is the 1,8-naphthyridine (B1210474) ring system, which is a critical determinant of its antibacterial properties. nih.govnih.govresearchgate.netorientjchem.orgmdpi.com This nitrogen-containing heterocyclic scaffold is a privileged structure in medicinal chemistry, known to form the basis of many biologically active compounds. nih.govnih.govresearchgate.netnih.gov The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety within this core is essential for the antibacterial action of quinolones, facilitating interaction with bacterial DNA gyrase and topoisomerase IV. asm.orgnih.gov

Influence of Substituents at Specific Positions on Antibacterial Activity

The specific substituents attached to the naphthyridinone core of enoxacin play a crucial role in defining its spectrum and potency of antibacterial activity.

The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, including enoxacin, and is a key factor in their enhanced antibacterial potency. asm.orgnih.govscispace.com This substitution significantly increases activity against a broad range of bacteria, particularly Gram-negative organisms. nih.govscispace.com The C-6 fluorine atom is believed to enhance both the inhibition of DNA gyrase and the penetration of the drug into the bacterial cell. asm.orgnih.gov Consequently, nearly all recently synthesized potent quinolones incorporate a fluorine substituent at this position. asm.org The move from first-generation quinolones to the second-generation, which includes enoxacin, was marked by the addition of this fluorine atom, leading to improved activity against both Gram-positive and Gram-negative bacteria. scispace.com

The piperazine (B1678402) ring at the C-7 position is another critical substituent for the broad-spectrum activity of many fluoroquinolones, including enoxacin. nih.govasm.orgnih.gov This moiety contributes significantly to the drug's activity against both Gram-positive and Gram-negative pathogens. mdpi.com The nature of the C-7 substituent has been shown to be a primary determinant of cell permeability. asm.org Modifications to the piperazine ring can lead to derivatives with altered antibacterial potency. For instance, N-substituted piperazinyl quinolones have been synthesized and shown to exhibit potent antibacterial activity, in some cases superior to the parent compound, enoxacin, particularly against Gram-positive bacteria. mdpi.com

The following table presents the in vitro antibacterial activity of enoxacin and some of its C-7 modified analogs against various bacterial strains.

| Compound | Modification at C7 | Test Organism | MIC (µg/mL) |

| Enoxacin | Piperazinyl | B. subtilis | 0.125 |

| Analog 26 | N-substituted piperazinyl | B. subtilis | 0.008 |

| Enoxacin | Piperazinyl | S. aureus | - |

| Analog 36a | Coumarin-hybrid piperazinyl | S. aureus | Comparable to Enoxacin |

| Analog 36b | Coumarin-hybrid piperazinyl | S. aureus | Less potent than Enoxacin |

This table is for illustrative purposes and synthesizes data from multiple sources. mdpi.com

The substituent at the N-1 position is crucial for the antibacterial activity of quinolones. asm.org In enoxacin, this position is occupied by an ethyl group. mdpi.com Studies comparing different N-1 substituents have shown that this position significantly influences the potency of the drug. For example, replacing the ethyl group with a cyclopropyl (B3062369) group, as seen in ciprofloxacin (B1669076), generally leads to a substantial increase in antibacterial activity against Enterobacteriaceae and Pseudomonas. nih.gov The N-1 substituent is a key factor in determining the lethal action of quinolones. nih.gov

Structural Determinants for Enzyme Binding and Functional Group Transformation

The primary mechanism of action for enoxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. oup.commdpi.commsdmanuals.comresearchgate.net The binding affinity of enoxacin and its analogs to these enzymes is a direct determinant of their antibacterial potency. The structural features of the quinolone molecule are critical for this interaction. The core 1,8-naphthyridine structure, along with the carboxyl and oxo groups, forms the primary binding domain with the enzyme-DNA complex. nih.govnih.gov

Enoxacin binds to the DNA active site and alters the breakage and rejoining activity of DNA gyrase. nih.gov This interaction leads to the formation of a stable ternary complex of the drug, the enzyme, and the bacterial DNA, ultimately resulting in the inhibition of DNA replication and cell death. nih.gov The substituents at various positions on the quinolone ring modulate this binding. For instance, the C-6 fluorine atom enhances DNA gyrase inhibition. asm.orgnih.gov The nature of the C-7 substituent also plays a role in the inhibitory activity against the target enzymes. nih.govnih.gov

The following table shows the 50% inhibitory concentrations (IC50) of different quinolone analogs against DNA gyrase from S. aureus, highlighting the impact of substituents at the C-8 position.

| Compound | C8 Substituent | IC50 against S. aureus DNA gyrase (µg/mL) |

| Q-35 | Methoxy | 2.5 |

| 8-fluoro-Q-35 | Fluoro | 7.8 |

| 8-hydro-Q-35 | Hydro | 68 |

This table is adapted from a study on Q-35 analogs, demonstrating the structure-activity relationship for enzyme inhibition. nih.gov

Structure-Dependent Effects on Metabolic Interactions

The chemical structure of enoxacin not only dictates its antibacterial activity but also its potential for drug-drug interactions through effects on metabolizing enzymes. Enoxacin is a known inhibitor of the cytochrome P450 enzyme CYP1A2. bohrium.comdrugbank.comnih.govresearchgate.net This inhibition can lead to clinically significant interactions with other drugs that are metabolized by this enzyme, such as theophylline. bohrium.com

Studies have shown that this inhibitory effect is structure-dependent. For example, while enoxacin is a potent inhibitor of CYP1A2, other fluoroquinolones like ciprofloxacin and ofloxacin (B1677185) show different degrees of inhibition. bohrium.com Furthermore, research in rat models has demonstrated that enoxacin can act as an inducer of CYP1A2 in the liver. bohrium.com This induction was observed with enoxacin treatment, while ciprofloxacin and ofloxacin did not show the same effect. bohrium.com The ability of enoxacin to both inhibit and induce CYP1A2 suggests a complex interaction with this enzyme system that is directly related to its molecular structure. bohrium.com

Structural Modifications for Enhanced Biological Activities (e.g., anticancer)

The transformation of enoxacin from a potent antibacterial agent into a compound with significant anticancer properties is a focal point of medicinal chemistry research. mdpi.comnih.gov This evolution is primarily achieved through targeted structural modifications, which alter the molecule's interaction with biological targets, leading to enhanced or entirely new activities, most notably against cancer cells. mdpi.comnih.gov The core structure of enoxacin, a 1,8-naphthyridine derivative, provides a versatile scaffold for such modifications. mdpi.com

Research into the structure-activity relationships (SAR) of enoxacin and its analogs has revealed that specific sites on the quinolone ring are critical for its cytotoxic effects. nih.govresearchgate.netnih.gov Key among these are the carboxylic acid group at the C3 position and the piperazinyl substituent at the C7 position. mdpi.comnih.gov Modifications at these positions have been shown to convert antibacterial fluoroquinolones into effective anticancer analogs. mdpi.comnih.gov The intrinsic anticancer activity of the enoxacin scaffold is also influenced by the fluorine atom at the C6 position (erroneously referred to as C7 in some sources) and the nitrogen atom at the N8 position of the naphthyridine core. nih.govresearchgate.netnih.gov

The primary mechanisms by which these structural changes enhance anticancer activity include the improved induction of oxidative stress, cell cycle arrest, and the dysregulation of microRNA (miRNA) biogenesis. nih.govresearchgate.netnih.gov Newly synthesized derivatives of enoxacin have demonstrated a magnified cytotoxic effect, emphasizing their pro-oxidative, pro-apoptotic, and miRNA interference actions. nih.gov For instance, enoxacin can enhance the activity of the RISC loading protein TRBP, which increases the maturation of miRNAs involved in processes like apoptosis, cell proliferation, migration, and invasion. nih.govencyclopedia.pub

Furthermore, structural modifications can lead to a significant decrease in the half-maximal inhibitory concentration (IC50) values, indicating greater potency. encyclopedia.pub Some derivatives have been shown to competitively inhibit vacuolar H+-ATPase (V-ATPase) subunits and suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which contributes to limiting cancer cell invasiveness. nih.govnih.gov These targeted modifications are crucial for developing safer and more selective anticancer therapies. nih.gov

Detailed Research Findings

Several studies have explored specific modifications to the enoxacin structure to enhance its anticancer potential. The introduction of different moieties at the C7 piperazine ring has been a particularly fruitful strategy.

For example, introducing a 2-(5-chlorothiophen-2-yl)ethyl group onto the piperazine ring resulted in derivatives with enhanced cytotoxicity against various cancer cell lines when compared to the parent enoxacin. mdpi.com Another approach involved creating methylene-bridged nitrofuran N-substituted quinolones, which also showed promise. mdpi.com The synthesis of naphthyl-containing enoxacin analogs has also been documented, yielding compounds with promising activity. mdpi.com

The overarching goal of these modifications is to create derivatives that are more potent and selective for cancer cells, potentially reducing the side effects associated with broader-acting chemotherapeutics. nih.govresearchgate.net Studies have shown that enoxacin and its derivatives can strongly affect various cancer cells while sparing most normal cells. nih.govresearchgate.netnih.gov For example, enoxacin has been shown to induce apoptosis in prostate cancer cells (PC-3) by down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins. nih.govresearchgate.net

The table below summarizes key structural modifications and their observed effects on anticancer activity.

| Parent Compound | Modification Site | Added Moiety/Structural Change | Resulting Enhanced Biological Activity | Cancer Cell Line(s) |

| Enoxacin | C7-piperazine ring | 2-(5-chlorothiophen-2-yl)ethyl group | Enhanced cytotoxicity | Various cancer cell lines |

| Enoxacin | C7-piperazine ring | Methylene-bridged nitrofuran | Not specified | Not specified |

| Enoxacin | C7-piperazine ring | Naphthyl-containing groups | Promising activity | Not specified |

| Enoxacin | General Structure | Not a specific modification, but the inherent structure | Induces apoptosis, slows tumor growth | Prostate Cancer (PC-3) |

Computational and Theoretical Studies on Enoxacin

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor or enzyme nih.govnumberanalytics.comijpras.com. This process helps in understanding protein-ligand interactions and predicting binding affinity, which is crucial for designing effective therapeutics numberanalytics.comijpras.comresearchgate.netbiorxiv.org.

Studies have explored Enoxacin's interactions with various enzymes. For instance, Enoxacin (B1671340) sesquihydrate has been investigated for its inhibitory potential against mushroom tyrosinase. In silico analysis, including molecular docking, revealed that Enoxacin sesquihydrate binds within the active pocket of tyrosinase, forming hydrogen bonds with key residues such as His85 and His263 mdpi.com. The specific bond lengths observed were 4.65 Å to His85 and 4.17 Å to His263 mdpi.com. These interactions suggest a mechanism for tyrosinase inhibition, a process relevant in melanogenesis and potentially in other biological pathways mdpi.com. While other fluoroquinolones like Ciprofloxacin (B1669076) have shown strong binding affinities to targets such as human topoisomerase II β (e.g., -9.62 kcal/mol) researchgate.net, and various compounds have shown significant binding to targets like DNA gyrase and Human Topoisomerase I jddtonline.infomdpi.com, specific binding affinity data for Enoxacin with these particular targets were not detailed in the provided search snippets.

Analytical Methodologies for Enoxacin Gluconate Research

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For enoxacin (B1671340) gluconate, High-Performance Liquid Chromatography (HPLC) stands out as a primary method.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a powerful technique for the determination of enoxacin and its related substances. A common approach is the reversed-phase HPLC method, which utilizes a nonpolar stationary phase and a polar mobile phase.

One established HPLC method for determining enoxacin and its metabolite, 4-oxo-enoxacin, in plasma and prostatic tissue involves a liquid-liquid extraction followed by isocratic chromatography on a reversed-phase column. nih.gov Ultraviolet (UV) absorbance is used for detection at a wavelength of 340 nm. nih.gov The mobile phase typically consists of an acetonitrile-buffer mixture (e.g., 20.9% v/v acetonitrile (B52724) at pH 2.1), with tetrabutylammonium (B224687) hydroxide (B78521) added to achieve adequate separation and retention times. nih.gov Under these conditions, typical retention times are approximately 5.2 minutes for enoxacin and 12 minutes for 4-oxo-enoxacin. nih.gov

For assessing related substances, a gradient elution HPLC method can be employed using a C18 column (e.g., Agilent HC, 250mm × 4.6mm, 5μm). researchgate.net The mobile phase may consist of a phosphonic acid solution, methanol (B129727), and acetonitrile, with detection at 269 nm. researchgate.net This method demonstrates good linearity, with standard curves for enoxacin being linear in the range of 0.25 to 25.37 μg/mL. researchgate.net The sensitivity of such methods is notable, with a concentration limit of 0.00375 μg/mL and a minimum detectable concentration of 0.01 μg/mL. researchgate.net

To ensure the reliability of HPLC methods, validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.

| Parameter | Method 1 (Quantification) nih.gov | Method 2 (Related Substances) researchgate.net | Method 3 (Comparison with CE) tandfonline.comresearchgate.net |

|---|---|---|---|

| Column | Reversed-phase | C18 Agilent HC (250mm × 4.6mm, 5μm) | C-18 ODS |

| Mobile Phase | 20.9% (v/v) acetonitrile buffer (pH 2.1) with tetrabutylammonium hydroxide | Phosphonic acid solution: methanol:acetonitrile (gradient) | 10 mM phosphate (B84403) buffer (pH 4.0) and acetonitrile (85:15; v/v) |

| Detection Wavelength | 340 nm | 269 nm | 260 nm |

| Linear Range | 20-1000 ng/ml (plasma) | 0.25-25.37 μg/mL | Not specified |

| Limit of Quantitation (LOQ) | 20 ng/ml (plasma) | Not specified | Not specified |

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. Capillary Electrophoresis is a particularly effective method for enoxacin analysis.

Capillary Electrophoresis (CE) for Determination

A validated capillary electrophoretic method has been developed for the determination of enoxacin in pharmaceutical preparations and human serum. tandfonline.comresearchgate.net This technique is noted for its simplicity, low cost, and efficiency. researchgate.net

The analysis is typically performed in a fused-silica capillary using a borate (B1201080) buffer (e.g., 20 mM at pH 8.6). tandfonline.comresearchgate.net A high voltage (e.g., 30 kV) is applied across the capillary for separation, with UV detection at a wavelength such as 265 nm. tandfonline.comresearchgate.net Using acetylpipedimic acid as an internal standard, the migration time for enoxacin is approximately 4.8 minutes. tandfonline.comresearchgate.net The method shows good linearity over a concentration range of 3.1×10⁻⁶ to 3.1×10⁻⁵ M, with a limit of detection (LOD) of 3.5×10⁻⁶ M. tandfonline.comresearchgate.net

Another sensitive CE method couples the separation with electrochemiluminescence (ECL) detection. This approach has achieved a very low limit of detection for enoxacin at 9.0 x 10⁻⁹ mol/L. nih.gov

| Parameter | UV Detection Method tandfonline.comresearchgate.net | ECL Detection Method nih.gov |

|---|---|---|

| Capillary | Fused-silica (ID=75 μm, total 88 cm, effective 58 cm) | Not specified |

| Buffer | 20 mM borate buffer (pH 8.6) | Not specified |

| Applied Potential | 30 kV | Not specified |

| Detection | UV at 265 nm | Electrochemiluminescence (ECL) |

| Linear Range | 3.1×10⁻⁶ – 3.1×10⁻⁵ M | Not specified |

| Limit of Detection (LOD) | 3.5×10⁻⁶ M | 9.0 x 10⁻⁹ mol/L |

Spectroscopic Techniques

Spectroscopic methods are widely used for the analysis of enoxacin, leveraging its interaction with electromagnetic radiation. UV-Visible and fluorescence spectroscopy are particularly prominent.

UV-Visible Spectroscopy

The spectroscopic behavior of enoxacin in aqueous solutions has been thoroughly investigated. researchgate.net The absorption spectra of enoxacin typically show two main bands: a major band around 275 nm and a minor band at approximately 345 nm. researchgate.net The absorption properties are known to be strongly affected by the pH of the solution. nih.gov

A UV-spectrophotometric method enhanced by aluminum has been developed for the determination of enoxacin. ingentaconnect.com In a buffer solution of pH 6.30, the absorbance is measured at a wavelength of 267 nm. ingentaconnect.com This method demonstrates a linear relationship between absorbance and concentration in the range of 4.0×10⁻⁷ to 3.75×10⁻⁵ mol·L⁻¹, with a detection limit of 1.25×10⁻⁷ mol·L⁻¹. ingentaconnect.com

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for the determination of enoxacin. The emission properties of enoxacin are, like its absorption, highly dependent on pH. nih.gov

A sensitive fluorimetric method is based on the formation of a complex between enoxacin and terbium ions (Tb³⁺). rsc.org This complex fluoresces intensely, with an emission maximum at 545 nm when excited at 335 nm. rsc.org This technique provides a linear relationship between fluorescence intensity and enoxacin concentration over the range of 8.0 × 10⁻⁹ to 6.0 × 10⁻⁶ M. rsc.org The method is exceptionally sensitive, with a limit of detection of 5.9 × 10⁻¹⁰ M. rsc.org Another study investigated the fluorescence system of enoxacin–Tb³⁺–sodium dodecylbenzene (B1670861) sulfonate (SDBS), which also showed enhanced fluorescence intensity, with an excitation wavelength of 290 nm and an emission wavelength of 545 nm. researchgate.net

| Technique | Parameter | Finding |

|---|---|---|

| UV-Visible Spectroscopy | Absorption Maxima researchgate.net | Major band at ~275 nm, minor band at ~345 nm |

| Linear Range (Aluminium Sensitized) ingentaconnect.com | 4.0×10⁻⁷ - 3.75×10⁻⁵ mol·L⁻¹ | |

| Detection Limit (Aluminium Sensitized) ingentaconnect.com | 1.25×10⁻⁷ mol·L⁻¹ | |

| Fluorescence Spectroscopy | Excitation/Emission (Tb³⁺ complex) rsc.org | Ex: 335 nm / Em: 545 nm |

| Linear Range (Tb³⁺ complex) rsc.org | 8.0 × 10⁻⁹ – 6.0 × 10⁻⁶ M | |

| Limit of Detection (Tb³⁺ complex) rsc.org | 5.9 × 10⁻¹⁰ M | |

| Excitation/Emission (Tb³⁺-SDBS complex) researchgate.net | Ex: 290 nm / Em: 545 nm |

Solid Surface Room-Temperature Phosphorimetrynih.gov

Solid Surface Room-Temperature Phosphorimetry (SS-RTP) is a sensitive analytical technique that has been applied to the determination of fluoroquinolones. This method involves the measurement of phosphorescence emitted from an analyte adsorbed onto a solid substrate at ambient temperature. For fluoroquinolones like enrofloxacin, a related compound to enoxacin, a phosphorimetric method has been developed that utilizes photochemical derivatization to enhance detection limits and minimize measurement uncertainty. nih.gov

In a notable study, phosphorescence was induced on cellulose (B213188) substrates containing thallium nitrate (B79036) (TlNO₃). nih.gov This method achieved an absolute limit of detection in the nanogram range and demonstrated a linear analytical response over three orders of magnitude. nih.gov The precision of the method was primarily influenced by the variability of the substrates when measuring the signal from each replicate. nih.gov To apply this technique for the analysis of enoxacin gluconate in complex matrices, a solid-phase extraction step using an acrylic polymer sorbent can be optimized to separate the analyte from potential interferents. nih.gov

Electrochemical Methodsnih.gov

Electrochemical methods offer a sensitive and often rapid approach for the determination of electroactive compounds like enoxacin. These techniques are based on measuring the electrical response (e.g., current or potential) of an analyte at an electrode surface. For enoxacin, its electrochemical reduction at a dropping mercury electrode forms the basis of a quantitative analytical method. ijnrd.org

Differential Pulse Polarographynih.gov

Differential Pulse Polarography (DPP) is a highly sensitive electrochemical technique that has been successfully applied to the quantitative determination of enoxacin in pharmaceutical formulations. ijnrd.org The method is based on the electrochemical reduction of the enoxacin molecule. ijnrd.org

In a typical DPP analysis of enoxacin, a well-defined polarographic response is observed with a half-wave potential of -990 mV versus a saturated calomel (B162337) electrode (SCE) in a 0.1 M hydrochloric acid supporting electrolyte. ijnrd.org The electroactive species exhibits a diffusion-controlled polarographic wave, meaning the limiting current is directly proportional to the concentration of enoxacin. ijnrd.org This linear relationship holds over a concentration range of 5x10⁻⁴ mM to 1 mM. ijnrd.org

A recovery study of this method has demonstrated good accuracy and precision, with an average recovery of 101.1% and a standard deviation of 1.99. ijnrd.org

Immunoassays (e.g., ELISA for Fluoroquinolones)intertek.com

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and high-throughput screening method for the detection of fluoroquinolones in various samples. These assays utilize the specific binding between an antibody and the target analyte. For broad-spectrum detection of fluoroquinolones, competitive indirect ELISA (ic-ELISA) kits are commercially available. globalresearchonline.net

These kits typically use a microtiter plate pre-coated with antibodies raised against a common fluoroquinolone structure, such as norfloxacin. globalresearchonline.net In the assay, free fluoroquinolones from the sample or standard compete with a norfloxacin-horseradish peroxidase (HRP) conjugate for the antibody binding sites. globalresearchonline.net After an incubation period, unbound reagents are washed away, and a substrate is added that reacts with the bound HRP to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of fluoroquinolones in the sample.

Method Validation for Research Applicationsnih.gov

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. wjpls.org According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, precision, accuracy, sensitivity (LOD and LOQ), and recovery. woah.org

Specificity, Linearity, Precision, Accuracy, Sensitivity, Recoverynih.gov

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. ijprajournal.com For enoxacin, this would be demonstrated by the absence of interfering peaks at the retention time of the main drug in chromatograms of placebos or degraded samples. researchgate.net

Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a defined range. ijprajournal.com For an HPLC method for enoxacin, linearity was established in the range of 0.25 to 25.37 µg/mL with a correlation coefficient (r) of 0.9999.

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijprajournal.com For an HPLC method for a related fluoroquinolone, ozenoxacin, intraday and interday precision were evaluated at three concentration levels, with the RSD being a key indicator. globalresearchonline.net

Accuracy is the closeness of the test results to the true value and is often determined by recovery studies. ijprajournal.com For an HPLC method for ozenoxacin, accuracy was assessed by analyzing samples at three concentration levels (80%, 100%, and 120%), with the percentage recovery being calculated. globalresearchonline.net A study on enoxacin reported an average recovery of 101.1% with a standard deviation of 1.99. ijnrd.org

Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ijprajournal.com For an HPLC method for enoxacin, the LOD was reported as 0.00375 µg/mL, and the LOQ (referred to as the minimum detectable concentration) was 0.01 µg/mL.

Recovery is a measure of the accuracy of a method, determined by spiking a blank matrix with a known concentration of the analyte and analyzing it. For an HPLC method for a related compound, the average recovery was found to be within the acceptable range of 98-102%. researchgate.net

Table of Method Validation Parameters for Fluoroquinolone Analysis

| Parameter | Enoxacin (HPLC) | Ozenoxacin (RP-HPLC) researchgate.net |

| Linearity Range | 0.25–25.37 µg/mL | 5-30 µg/mL |

| Correlation Coefficient (r) | 0.9999 | - |

| Regression Equation | - | y = 14216x + 495.45 |

| LOD | 0.00375 µg/mL | 0.03 µg/mL |

| LOQ | 0.01 µg/mL | 0.09 µg/mL |

| Accuracy (% Recovery) | - | 100.34% |

| Precision (%RSD) | - | 0.9% |

Interactions with Biological Systems and Other Compounds Beyond Primary Antimicrobial Targets

Enzyme Inhibition Beyond DNA Gyrase/Topoisomerase IV

While enoxacin (B1671340) is known for its inhibition of bacterial DNA gyrase and topoisomerase IV, it also interacts with mammalian enzyme systems.

Inhibition of Cytochrome P-450 Hepatic Microsomal Enzyme System Isozymes

Enoxacin has been identified as a potent inhibitor of specific cytochrome P-450 (CYP) enzymes, particularly CYP1A2. This inhibition can lead to significant alterations in the metabolism of co-administered drugs that are substrates for this enzyme. Studies have demonstrated that enoxacin can substantially decrease the clearance of caffeine (B1668208), a known marker for CYP1A2 activity, leading to increased caffeine exposure and potential adverse effects.

| CYP Isozyme | Effect of Enoxacin | Impact on Substrate (e.g., Caffeine) |

| CYP1A2 | Potent Inhibition | Reduced clearance, increased AUC, potential for clinically relevant interactions nih.govdrugs.com |

In vitro studies have shown that enoxacin competitively inhibits CYP1A2, with reported inhibition constant (Ki) values of 0.1 mmol/L nih.gov. In vivo studies have indicated that enoxacin can cause a 2- to 5-fold increase in caffeine's area under the curve (AUC) and reduce its clearance by approximately 80% drugs.com. This interaction suggests that enoxacin may also affect the metabolism of other drugs primarily cleared by CYP1A2 nih.govdrugbank.com.

Molecular Interactions Affecting Bone Resorption